molecular formula C11H11NO2 B7807754 4-(4-Formylphenoxy)butanenitrile

4-(4-Formylphenoxy)butanenitrile

Cat. No. B7807754
M. Wt: 189.21 g/mol
InChI Key: WZAXRPNMHBEQRQ-UHFFFAOYSA-N
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Patent
US06506747B1

Procedure details

4-Hydroxybenzaldehyde (20 mmol) was dissolved in absolute EtOH (150 mL) and treated with solid NaOEt (24 mmol). After stirring for 15 minutes, 4-bromobutyronitrile (24 mmol) was added and reaction mixture was heated overnight at 90° C. in an oil bath. After letting the reaction cool to room temperature, volatiles were removed, the residue was taken up in ice, adjusted to pH 6 with 1N sulfuric acid, and extracted with methylene chloride. The organic phase was washed with brine, dried over MgSO4 and concentrated. Chromatography over silica gel (eluant, 5% EtOAc in hexanes) gave the 4-(3-cyanopropoxy)benzaldehyde (4.8 g, 58%).
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
24 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.CC[O-].[Na+].Br[CH2:15][CH2:16][CH2:17][C:18]#[N:19]>CCO>[C:18]([CH2:17][CH2:16][CH2:15][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
24 mmol
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
24 mmol
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CUSTOM
Type
CUSTOM
Details
volatiles were removed
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)CCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 126.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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